Methyl trifluoromethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

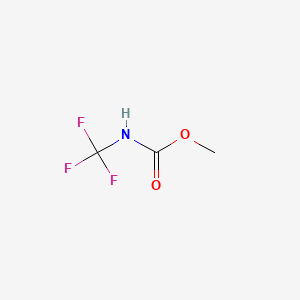

Methyl trifluoromethylcarbamate is an organic compound with the chemical formula CF3NHCOOCH3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl trifluoromethylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl carbamate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure maximum yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is often carried out under an inert atmosphere to prevent contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl trifluoromethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoromethylcarbamic acid.

Reduction: Reduction reactions can convert it into methyl trifluoromethylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed:

Oxidation: Trifluoromethylcarbamic acid.

Reduction: Methyl trifluoromethylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl trifluoromethylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

Methyl trifluoromethylcarbamate can be compared with other carbamate compounds such as ethyl carbamate and phenyl carbamate. While all these compounds share a common carbamate structure, this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.

Comparison with Similar Compounds

- Ethyl carbamate

- Phenyl carbamate

- Methyl carbamate

Biological Activity

Methyl trifluoromethylcarbamate (MTFMC) is a fluorinated carbamate compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their biological properties and pharmacokinetic profiles. This article explores the biological activity of MTFMC, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C3H4F3N1O2

- Molecular Weight : 145.07 g/mol

The trifluoromethyl group (-CF3) significantly influences the compound's lipophilicity, metabolic stability, and overall biological activity.

MTFMC exhibits various biological activities, including:

- Antimicrobial Activity : MTFMC has shown effectiveness against a range of pathogens. Its mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

- Inhibition of Enzymatic Activity : Studies have indicated that MTFMC can inhibit specific enzymes, which may lead to reduced cell proliferation in certain cancer cell lines.

Antimicrobial Studies

Recent investigations into the antimicrobial properties of MTFMC have yielded promising results. For instance, a study demonstrated that MTFMC exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

These findings suggest that MTFMC could serve as a potential candidate for developing new antimicrobial agents.

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effects of MTFMC on various cancer cell lines, including breast and lung cancer cells. The results indicated that MTFMC inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM. The study attributed this effect to the induction of apoptosis and cell cycle arrest at the G2/M phase. -

Toxicological Assessment :

In another case study, the toxicological profile of MTFMC was assessed in vivo using rodent models. The results indicated that at low doses, MTFMC did not exhibit significant toxicity; however, higher doses led to observable adverse effects on liver function and hematological parameters.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of MTFMC:

- Fluorine's Role : The presence of fluorine atoms enhances the stability of MTFMC against metabolic degradation, allowing for prolonged biological activity.

- Enzyme Inhibition : MTFMC has been identified as a potent inhibitor of certain sialyltransferases, which are involved in glycoprotein synthesis. This inhibition could have implications for cancer metastasis and bacterial adhesion.

- Antioxidant Properties : Preliminary studies suggest that MTFMC may possess antioxidant properties, contributing to its protective effects against oxidative stress in cellular systems.

Properties

CAS No. |

62765-22-4 |

|---|---|

Molecular Formula |

C3H4F3NO2 |

Molecular Weight |

143.06 g/mol |

IUPAC Name |

methyl N-(trifluoromethyl)carbamate |

InChI |

InChI=1S/C3H4F3NO2/c1-9-2(8)7-3(4,5)6/h1H3,(H,7,8) |

InChI Key |

MCOUCBLMPMHNMH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.